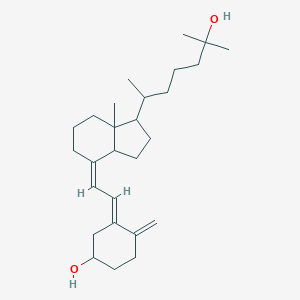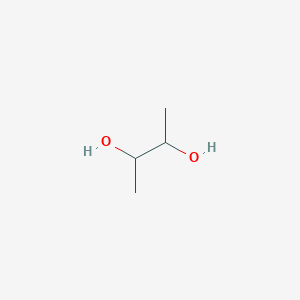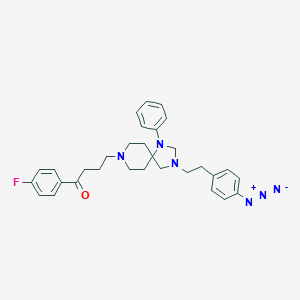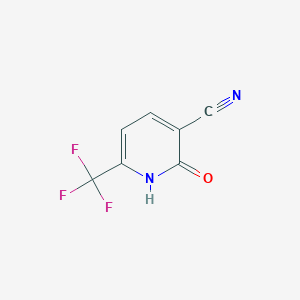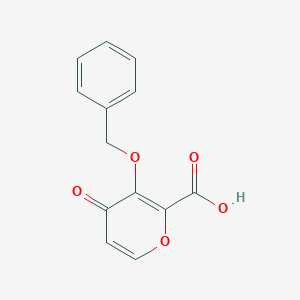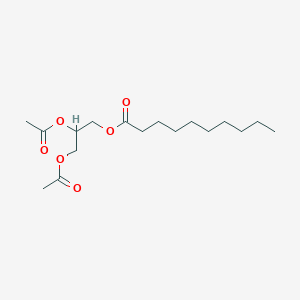
1,2-Diacetyl-3-decanoylglycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diacetyl-3-decanoylglycerol, also known as DAG, is a molecule that belongs to the family of lipids. DAG has been found to have several biochemical and physiological effects on the human body, making it an interesting molecule for scientific research.
Wirkmechanismus
1,2-Diacetyl-3-decanoylglycerol works by activating protein kinase C (PKC), which is an enzyme that plays a key role in several cellular processes such as cell proliferation, differentiation, and apoptosis. 1,2-Diacetyl-3-decanoylglycerol binds to the regulatory domain of PKC, causing a conformational change that activates the enzyme. Once activated, PKC phosphorylates several downstream targets, leading to the observed effects of 1,2-Diacetyl-3-decanoylglycerol.
Biochemische Und Physiologische Effekte
1,2-Diacetyl-3-decanoylglycerol has several biochemical and physiological effects on the human body. It has been found to increase energy expenditure and reduce fat accumulation, making it a potential treatment for obesity. 1,2-Diacetyl-3-decanoylglycerol has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes. In addition, 1,2-Diacetyl-3-decanoylglycerol has been found to induce apoptosis in cancer cells, making it a potential treatment for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,2-Diacetyl-3-decanoylglycerol in lab experiments is that it is a relatively stable molecule that can be easily synthesized and purified. However, one limitation is that it can be difficult to work with due to its low solubility in water. In addition, the mechanism of action of 1,2-Diacetyl-3-decanoylglycerol is complex and not fully understood, making it challenging to study.
Zukünftige Richtungen
There are several future directions for research on 1,2-Diacetyl-3-decanoylglycerol. One area of interest is the development of 1,2-Diacetyl-3-decanoylglycerol-based therapies for obesity, diabetes, and cancer. Another area of interest is the study of the mechanism of action of 1,2-Diacetyl-3-decanoylglycerol, which could lead to the development of new drugs that target PKC. Finally, the use of 1,2-Diacetyl-3-decanoylglycerol as a tool to study cellular processes such as cell proliferation, differentiation, and apoptosis could also be an interesting area of research.
Synthesemethoden
1,2-Diacetyl-3-decanoylglycerol can be synthesized through the esterification of glycerol with decanoyl chloride and acetyl chloride. The reaction takes place in the presence of a catalyst such as pyridine or triethylamine. The product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1,2-Diacetyl-3-decanoylglycerol has been extensively studied for its potential use in the treatment of obesity, diabetes, and cancer. It has been found to have anti-obesity effects by increasing energy expenditure and reducing fat accumulation. 1,2-Diacetyl-3-decanoylglycerol has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes. In addition, 1,2-Diacetyl-3-decanoylglycerol has been found to have anti-cancer effects by inducing apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
120294-03-3 |
|---|---|
Produktname |
1,2-Diacetyl-3-decanoylglycerol |
Molekularformel |
C17H30O6 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
2,3-diacetyloxypropyl decanoate |
InChI |
InChI=1S/C17H30O6/c1-4-5-6-7-8-9-10-11-17(20)22-13-16(23-15(3)19)12-21-14(2)18/h16H,4-13H2,1-3H3 |
InChI-Schlüssel |
IFKLBBIPFXRVBR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
Kanonische SMILES |
CCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
Synonyme |
1,2-diacetyl-3-decanoylglycerol DiC2OCOC9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



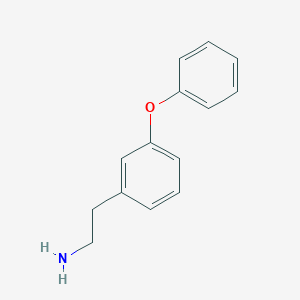
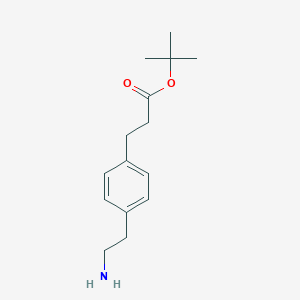
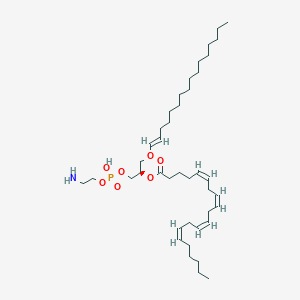
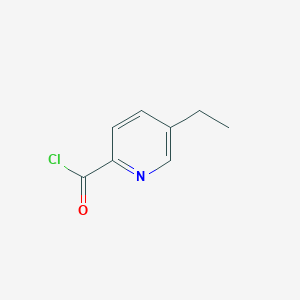
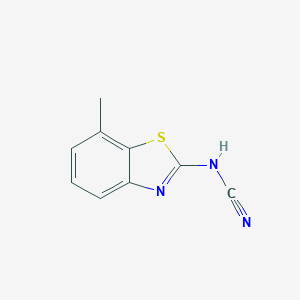
![2,3,4,5-Tetrahydro-1H-benzo[d]azepine](/img/structure/B56782.png)
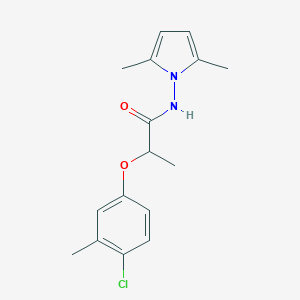
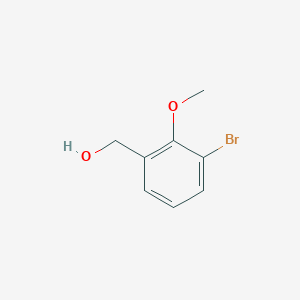
![1H-Imidazo[4,5-f]quinolin-2(3H)-one](/img/structure/B56787.png)
